CaV1.2 Channel Modulation: KCa1.1 Channel Activator-1 (1E) Inhibits, While Quercetin and 3F Stimulate
KCa1.1 channel activator-1 (1E) demonstrates a functional inversion of activity on L-type calcium channels compared to its parent compound quercetin and its close analog 3F. In patch-clamp electrophysiology studies on rat tail artery myocytes, 1E inhibited peak IBa1.2 (the current through CaV1.2 channels) in a concentration-dependent manner, achieving approximately 40% inhibition at the maximal concentration tested (100 µM) [1]. In stark contrast, quercetin stimulates this current, and the analog 3F shows a biphasic effect, initially stimulating IBa1.2 with a pEC50 of 5.58 ± 0.07 (equivalent to an EC50 of 2.63 µM) before exhibiting inhibitory effects [1].
| Evidence Dimension | CaV1.2 Channel Activity (IBa1.2) Modulation at 100 µM |
|---|---|
| Target Compound Data | Inhibits IBa1.2 by approximately 40% |
| Comparator Or Baseline | Quercetin (stimulates IBa1.2); Compound 3F (stimulates IBa1.2 with a pEC50 of 5.58 ± 0.07) |
| Quantified Difference | Qualitative difference: 1E is a pure inhibitor, while the comparators are stimulators at the same concentration range. |
| Conditions | Patch-clamp electrophysiology in isolated rat tail artery myocytes; Ba2+ used as charge carrier. |
Why This Matters
This qualitative difference in CaV1.2 activity defines the compound's unique pharmacological signature, making it essential for studies aiming to dissect KCa1.1-specific effects without the confounding influence of L-type calcium channel activation.
- [1] Carullo, G., Ahmed, A., Trezza, A., Spiga, O., Brizzi, A., Saponara, S., Fusi, F., & Aiello, F. (2020). Design, synthesis and pharmacological evaluation of ester-based quercetin derivatives as selective vascular KCa1.1 channel stimulators. Bioorganic Chemistry, 105, 104404. View Source
